molecular formula C9H7O3- B8288729 3-Phenyloxirane-2-carboxylate

3-Phenyloxirane-2-carboxylate

Cat. No.: B8288729
M. Wt: 163.15 g/mol
InChI Key: HALONVPKHYIEQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyloxirane-2-carboxylate is an epoxide-containing ester derivative with a phenyl substituent at the 3-position of the oxirane ring. It exists in multiple stereoisomeric forms, such as methyl (2S,3R)-3-phenyloxirane-2-carboxylate (CAS 37161-74-3) and ethyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS 2272-55-1), which differ in alkyl ester groups (methyl vs. ethyl) and stereochemistry .

Properties

Molecular Formula

C9H7O3-

Molecular Weight

163.15 g/mol

IUPAC Name

3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/p-1

InChI Key

HALONVPKHYIEQU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₀O₃ (methyl ester); C₁₁H₁₂O₃ (ethyl ester)
  • Molecular Weight : 178.18 g/mol (methyl); 192.21 g/mol (ethyl)
  • Stereochemistry : Critical for biological activity; enantiomers are synthesized via asymmetric catalysis .

Comparison with Similar Compounds

Ethyl 3-Phenyloxirane-2-carboxylate

  • Structure : Ethyl ester analog with similar stereochemical diversity.
  • Reactivity : Less reactive in regioselective nucleophilic ring-opening reactions compared to electron-rich epoxides, likely due to electron-withdrawing ester groups .
  • Applications : Predominantly used in flavor industries for its fruity odor .

Methyl 3-Methyl-3-(4-Methylpent-3-enyl)oxirane-2-carboxylate

  • Structure : Features a branched aliphatic chain at the 3-position.
  • Reactivity : Enhanced steric hindrance reduces ring-opening efficiency compared to phenyl-substituted analogs .

3,3-Dimethyl-2-Phenyloxirane-2-carboxamide

  • Structure : Carboxamide substitution replaces the ester group, introducing hydrogen-bonding capability.
  • Applications: No reported biological activity, but structural analogs are explored in medicinal chemistry.

Research Findings and Data

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Properties Applications
Methyl this compound C₁₀H₁₀O₃ 37161-74-3 Stereospecific synthesis; >95% purity; anti-neuroinflammatory activity Drug precursors, asymmetric catalysis
Ethyl this compound C₁₁H₁₂O₃ 121-39-1 Strawberry odor; stable under acidic/basic conditions Flavoring, concrete additives
3,3-Dimethyl-2-phenyloxirane-2-carboxamide C₁₁H₁₃NO₂ 5445-34-1 High polarity; hydrogen-bond donor sites Medicinal chemistry research

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